LH 21
CAS No.: 611207-11-5
Cat. No.: VC0005296
Molecular Formula: C20H20Cl3N3
Molecular Weight: 408.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 611207-11-5 |
---|---|
Molecular Formula | C20H20Cl3N3 |
Molecular Weight | 408.7 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole |
Standard InChI | InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3 |
Standard InChI Key | USJFDADYVUDVAX-UHFFFAOYSA-N |
SMILES | CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Appearance | Assay:≥98%A crystalline solid |
Pharmacological Profile of LH-21
Cannabinoid CB1 Receptor Interactions
LH-21 binds to CB1 receptors with moderate affinity, exhibiting IC50 values of for human receptors and for rat receptors . Functional assays reveal inverse agonism at CB1, elevating cAMP levels in CHO cells expressing human, rat, or mouse receptors . Despite its low blood-brain barrier permeability, LH-21’s metabolic effects are attributed to peripheral CB1 modulation in adipose tissue, liver, and skeletal muscle .
Selectivity and Off-Target Effects
Unexpectedly, LH-21’s anxiolytic effects in obese mice are mediated via GPR55 receptors rather than CB1 . In CB1 knockout mice, LH-21 (60 mg/kg) suppressed food intake and body weight comparably to wild-type mice, suggesting non-CB1 pathways . This dual activity positions LH-21 as a multi-target therapeutic agent.
Synthesis and Structural Optimization
Core Synthetic Routes
LH-21 is synthesized via Huisgen 1,3-dipolar cycloaddition, leveraging copper(I)-catalyzed azide-alkyne reactions (Table 1) . Recent advancements employ cesium carbonate in dimethyl sulfoxide (DMSO) to optimize regioselectivity, achieving 77–99% yields for triazole derivatives .
Table 1: Synthetic Methods for LH-21 Analogues
Method | Reagents | Yield (%) | Key Features |
---|---|---|---|
Huisgen Cycloaddition | Cu(I), Azides, Alkynes | 40–67 | Classic route, moderate yield |
Cs₂CO₃/DMSO System | β-Ketophosphonates, Azides | 77–99 | High regioselectivity |
Ionic Liquid Catalysis | [Bmim][CuCl₃], Ascorbate | 85–92 | Eco-friendly, reusable |
Structure-Activity Relationships (SAR)
-
N1-Substitution: Bulky groups (e.g., 2,4-dichlorophenyl) enhance CB1 affinity .
-
Triazole Core: The 1,2,3-triazole scaffold is critical for metabolic stability and inverse agonism .
-
Peripheral Restriction: Hexyl chains at N3 reduce CNS penetration, minimizing neuropsychiatric effects .
Therapeutic Applications in Metabolic Disorders
Anti-Obesity Effects
In high-fat diet (HFD)-induced obese rats, LH-21 (3 mg/kg, 10 days) reduced body weight gain by 18% and visceral fat mass by 22% via adipose tissue modulation . Key mechanisms include:
-
Lipogenic Suppression: Downregulation of stearoyl-CoA desaturase-1 (SCD-1), leptin, and PPARγ in adipose tissue .
-
Appetite Regulation: Acute administration decreased food intake by 30% in Zucker rats, independent of CB1 .
Glucose Homeostasis Improvement
LH-21 restored insulin sensitivity in obese C57BL/6J mice, reducing fasting glucose by 25% and improving oral glucose tolerance test (OGTT) AUC by 32% . Hepatic glycogen synthesis increased 1.8-fold, indicating enhanced glucose utilization .
Cardiovascular Benefits
In KKAy mice, 3-week LH-21 treatment (3 mg/kg) lowered systolic blood pressure by 15 mmHg and reduced aortic inflammation via:
-
Adipokine Modulation: 40% decrease in serum lipocalin-2 and leptin .
-
NADPH Oxidase Inhibition: Downregulation of p22phox and gp91phox in adipose tissue .
Anxiolytic Properties and CNS Interactions
Neurochemical Mechanisms
GPR55 activation by LH-21 increased hippocampal BDNF expression by 2.1-fold, suggesting neurotrophic involvement in anxiolysis . No motor impairments or sedation were observed at therapeutic doses .
Future Directions and Clinical Translation
Ongoing Research
-
Phase I Trials: Pending investigations into pharmacokinetics and dose optimization.
-
Combination Therapies: Synergy with GLP-1 agonists for enhanced metabolic efficacy.
Challenges
-
Target Identification: Clarifying GPR55 vs. CB1 contributions to anxiolysis and metabolism.
-
Formulation Development: Enhancing oral bioavailability via nanoemulsions or prodrugs.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume